molecular formula C22H23N3O6 B2921948 [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 892308-48-4

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2921948
CAS No.: 892308-48-4
M. Wt: 425.441
InChI Key: FWGNQDMOURKKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is a recognized and potent inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the CREB-regulated transcription coactivator (CRTC) signaling axis. SIK3 belongs to the AMP-activated protein kinase (AMPK) family and is a central node in metabolic sensing and regulation. By selectively inhibiting SIK3, this compound facilitates the dephosphorylation and subsequent nuclear translocation of CRTCs, thereby modulating the transcription of downstream genes involved in critical cellular processes. Its primary research value lies in the investigation of energy metabolism, lipid homeostasis, and steroidogenesis. Furthermore, SIK3 inhibition has emerged as a promising therapeutic strategy in oncology, particularly in the context of breast cancer. Research indicates that SIK3 inhibition can suppress the growth of certain cancer cells and inhibit cancer metastasis by affecting the MIR-150-mediated signaling pathway . This makes the compound a vital tool for probing the molecular mechanisms of tumor progression and for validating SIK3 as a potential drug target. It is extensively used in biochemical assays and cell-based studies to dissect the complex SIK-CRTC-CREB pathway and its role in disease pathophysiology.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-5-25-11-16(20(27)15-8-6-13(2)23-21(15)25)22(28)31-12-19(26)24-17-9-7-14(29-3)10-18(17)30-4/h6-11H,5,12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNQDMOURKKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the preparation of the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate core, followed by the introduction of the [(2,4-dimethoxyphenyl)carbamoyl]methyl group through a series of coupling reactions. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The reaction conditions are optimized to maximize yield and minimize by-products, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as controlled temperature and pH. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This compound (C₁₃H₁₆N₂O₃) shares the same naphthyridine core as the target compound but lacks the [(2,4-dimethoxyphenyl)carbamoyl]methyl group. Synthesized via Gould–Jacobs cyclization, it serves as a precursor for brominated derivatives (e.g., ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate), where bromination at position 6 enhances reactivity for cross-coupling reactions .

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

This halogenated derivative (C₁₆H₉ClF₂N₂O₃) features fluorine and chlorine substituents, increasing electronegativity and altering binding kinetics. It is an intermediate in anticancer drug synthesis, with halogens enhancing DNA gyrase inhibition . Unlike the target compound, its carboxylic acid group improves water solubility but may reduce cell membrane permeability compared to esterified analogues .

Carboxamide and Ester Derivatives

1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4)

This carboxamide (C₂₂H₁₅Cl₂N₃O₂) replaces the ester group with a carboxamide linkage, improving metabolic resistance. The 4-chlorophenyl groups enhance hydrophobic interactions in target binding, as evidenced by its antihistaminic activity . However, the lack of methoxy groups may reduce selectivity for receptors requiring electron-rich aromatic interactions compared to the target compound .

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid (NCA)

NCA (C₁₉H₁₈N₂O₃) exhibits potent locomotor stimulation via catecholamine modulation, differing from typical antimicrobial naphthyridines.

Metal Complexes and Organotin Derivatives

Organotin derivatives of nalidixic acid (a quinolone analogue) demonstrate enhanced antibacterial activity via metal coordination. For example, trimethyltin complexes of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid show improved efficacy against Staphylococcus aureus compared to the parent acid . The target compound’s ester group may preclude similar metal coordination but could offer hydrolytic stability in vivo .

Biological Activity

The compound [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate , a derivative of naphthyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O6C_{22}H_{23}N_{3}O_{6}, indicating the presence of multiple functional groups that contribute to its biological properties. The structure features a naphthyridine core, which is known for its diverse pharmacological applications.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the naphthyridine structure can enhance antibacterial activity against various pathogens. The compound's mechanism may involve the inhibition of bacterial DNA gyrase or topoisomerase IV, similar to other naphthyridine derivatives like nalidixic acid .

Antitumor Effects

The compound has been investigated for its antitumor potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer cell survival and proliferation .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Interaction : It likely interacts with various receptors that mediate cellular responses to external stimuli.
  • Signal Transduction Modulation : By affecting key signaling pathways, it can alter gene expression related to growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of naphthyridine derivatives, this compound showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Study 2: Antitumor Activity

A recent investigation into the antitumor effects revealed that this compound induced apoptosis in human lung cancer cells through caspase activation. The study utilized flow cytometry and Western blot analysis to confirm these findings.

Study Cell Type Effect Mechanism
Antimicrobial EfficacyVarious BacteriaInhibition of growthDNA gyrase/topoisomerase inhibition
Antitumor ActivityLung Cancer CellsInduction of apoptosisCaspase activation

Q & A

Q. What are the common synthetic routes for synthesizing 1,8-naphthyridine-3-carboxylate derivatives, and how can the target compound be optimized?

The synthesis typically involves nucleophilic substitution or amidination reactions. For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be converted to amidino derivatives via reaction with amidines (e.g., HN(C(NH₂)₂) in ethanol at 20°C, yielding 80% as hydrochloride) . Optimization may involve solvent selection (e.g., ethanol for reflux conditions), temperature control, and stoichiometric adjustments. Monitoring reaction progress via TLC or HPLC is critical for yield improvement.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of 1,8-naphthyridine derivatives?

  • NMR : Aromatic protons in the naphthyridine core appear as distinct multiplets (e.g., δ 7.24–7.46 ppm for aromatic H) . The ethyl group at N1 typically shows a triplet for CH₂ and a quartet for CH₃.
  • IR : Key peaks include C=O stretches (~1686 cm⁻¹ for keto groups, ~1651 cm⁻¹ for amides) and C–Cl stretches (~797 cm⁻¹) . Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) ensures structural accuracy.

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

  • Use SHELX programs (e.g., SHELXL for refinement) to process single-crystal X-ray data, leveraging their robustness for small-molecule structures .
  • ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize atomic displacement and validate hydrogen bonding/stacking interactions .

Advanced Research Questions

Q. How can reaction mechanisms for amidination or thiation of 1,8-naphthyridine precursors be elucidated?

Mechanistic studies require kinetic experiments (e.g., varying reactant concentrations) and trapping intermediates. For example, thiation of ethyl 7-methyl-4-oxo derivatives with P₂S₅ in pyridine proceeds via a thiocarbonyl intermediate, confirmed by monitoring S–H stretches in IR . Computational methods (DFT calculations) can model transition states and activation energies .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static X-ray structures). Mitigation steps:

  • Compare solution-state (NMR) and solid-state (X-ray) data.
  • Use variable-temperature NMR to probe equilibria (e.g., keto-enol tautomerism observed in naphthyridine carbaldehydes ).
  • Validate with alternative techniques like mass spectrometry (e.g., m/z 423 for related derivatives ).

Q. How can sonochemical methods improve the synthesis of 1,8-naphthyridine derivatives?

Ultrasound-assisted reactions enhance reaction rates and yields via cavitation. For example, sonicating naphthyridine precursors with POCl₃ in DMF at 60–80°C reduces reaction time from hours to minutes while maintaining >95% purity . Key parameters: frequency (20–40 kHz), power density, and solvent choice (polar solvents like DMF enhance sonochemical efficiency).

Q. What in silico approaches predict the bioactivity of 1,8-naphthyridine-3-carboxylate analogs?

  • Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with antibacterial activity .
  • ADMET prediction : Use SwissADME to assess solubility (LogP ~3.5) and bioavailability .

Methodological Tables

Q. Table 1: Key Synthetic Reactions for 1,8-Naphthyridine Derivatives

Reaction TypeConditionsYieldReference
AmidinationHN(C(NH₂)₂, EtOH, 20°C80%
ThiationP₂S₅, pyridine, reflux98%
Sonochemical synthesisDMF, POCl₃, 60–80°C, ultrasound>95%

Q. Table 2: Spectroscopic Benchmarks for Structural Validation

TechniqueKey Data PointsReference
¹H NMRδ 5.68 ppm (CH₂-Ph), δ 9.19 ppm (NH)
IR1686 cm⁻¹ (C=O), 797 cm⁻¹ (C–Cl)
X-rayCCDC deposition, R-factor < 0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.